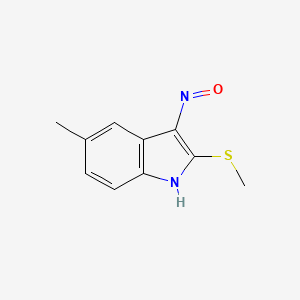

5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole

Description

5-Méthyl-2-(méthylsulfanyl)-3-nitroso-1H-indole : est un composé organique appartenant à la famille des indoles. Les indoles sont des composés organiques aromatiques hétérocycliques qui sont largement étudiés en raison de leur présence dans de nombreux produits naturels et pharmaceutiques. Ce composé particulier présente un groupe nitroso, un groupe méthyle et un groupe méthylsulfanyl liés au noyau indole, ce qui en fait un sujet unique et intéressant pour la recherche chimique.

Propriétés

Numéro CAS |

142168-62-5 |

|---|---|

Formule moléculaire |

C10H10N2OS |

Poids moléculaire |

206.27 g/mol |

Nom IUPAC |

5-methyl-2-methylsulfanyl-3-nitroso-1H-indole |

InChI |

InChI=1S/C10H10N2OS/c1-6-3-4-8-7(5-6)9(12-13)10(11-8)14-2/h3-5,11H,1-2H3 |

Clé InChI |

JNJVSIXEYDISTP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)NC(=C2N=O)SC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5-Méthyl-2-(méthylsulfanyl)-3-nitroso-1H-indole implique généralement la nitration d'un composé indole précurseur. Une méthode courante implique la nitration du 5-Méthyl-2-(méthylsulfanyl)indole en utilisant un mélange d'acide nitrique et d'anhydride acétique. La réaction est effectuée à des températures contrôlées pour assurer la formation sélective du groupe nitroso en position 3 du cycle indole.

Méthodes de production industrielle : Dans un environnement industriel, la production de ce composé peut impliquer un processus en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées peut améliorer encore la sélectivité et la production globale du 5-Méthyl-2-(méthylsulfanyl)-3-nitroso-1H-indole.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie : Le 5-Méthyl-2-(méthylsulfanyl)-3-nitroso-1H-indole est utilisé comme élément constitutif en synthèse organique

Biologie : En recherche biologique, ce composé peut être utilisé pour étudier les effets des groupes nitroso sur les systèmes biologiques. Il peut servir de composé modèle pour étudier les interactions des composés nitroso avec les protéines et les acides nucléiques.

Médecine : La similitude structurelle du composé avec les dérivés indoliques bioactifs en fait un candidat pour la découverte et le développement de médicaments. Il peut être utilisé dans la synthèse de médicaments potentiels ciblant diverses maladies, notamment le cancer et les troubles neurologiques.

Industrie : Dans le secteur industriel, le 5-Méthyl-2-(méthylsulfanyl)-3-nitroso-1H-indole peut être utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés. Ses propriétés uniques en font un matériau précieux pour créer des matériaux aux caractéristiques électroniques et optiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 5-Méthyl-2-(méthylsulfanyl)-3-nitroso-1H-indole implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitroso peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à la modulation de l'activité enzymatique. De plus, le noyau indole peut interagir avec divers récepteurs dans l'organisme, influençant les voies de signalisation et les réponses cellulaires.

Applications De Recherche Scientifique

Chemistry: 5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of nitroso groups on biological systems. It may serve as a model compound for investigating the interactions of nitroso compounds with proteins and nucleic acids.

Medicine: The compound’s structural similarity to bioactive indole derivatives makes it a candidate for drug discovery and development. It can be used in the synthesis of potential pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for creating materials with specific electronic and optical characteristics.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(methylsulfanyl)-3-nitroso-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the indole core can interact with various receptors in the body, influencing signaling pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Composés similaires :

5-Méthyl-2-(méthylsulfanyl)indole : Il n'a pas de groupe nitroso, ce qui le rend moins réactif dans certaines réactions chimiques.

3-Nitrosoindole : Il n'a pas de groupe méthyle et méthylsulfanyl, ce qui entraîne des propriétés chimiques et biologiques différentes.

5-Méthylindole : Il n'a ni groupe nitroso ni méthylsulfanyl, ce qui conduit à une structure plus simple avec une réactivité différente.

Unicité : Le 5-Méthyl-2-(méthylsulfanyl)-3-nitroso-1H-indole est unique en raison de la présence des trois groupes fonctionnels (méthyle, méthylsulfanyl et nitroso) sur le noyau indole. Cette combinaison de groupes confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.